Bienvenue dans la boutique en ligne BenchChem!

5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

TSPO Neuroinflammation Radioligand Binding

5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride (CAS 1235440-11-5), systematically named 6-methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride, is a synthetic benzimidazole derivative (C₁₃H₁₉Cl₂N₃; MW 288.21 g/mol). The compound features a 5-methyl substitution on the benzimidazole core and a piperidin-3-yl moiety at the 2-position, presented as the dihydrochloride salt for enhanced aqueous solubility and formulation flexibility.

Molecular Formula C13H19Cl2N3
Molecular Weight 288.21 g/mol
CAS No. 1235440-11-5
Cat. No. B1421375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
CAS1235440-11-5
Molecular FormulaC13H19Cl2N3
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CCCNC3.Cl.Cl
InChIInChI=1S/C13H17N3.2ClH/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10;;/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16);2*1H
InChIKeyVYOSAGBMCWZCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole Dihydrochloride (CAS 1235440-11-5): Chemical Identity and Pharmacological Context for Procurement


5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride (CAS 1235440-11-5), systematically named 6-methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride, is a synthetic benzimidazole derivative (C₁₃H₁₉Cl₂N₃; MW 288.21 g/mol) [1]. The compound features a 5-methyl substitution on the benzimidazole core and a piperidin-3-yl moiety at the 2-position, presented as the dihydrochloride salt for enhanced aqueous solubility and formulation flexibility [2]. The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating high-affinity interactions with the translocator protein (TSPO, 18 kDa), formerly known as the peripheral benzodiazepine receptor (PBR) [2]. This compound serves as a key intermediate and reference ligand in TSPO-targeted drug discovery programs spanning neuroinflammation imaging, oncology, and neurosteroid modulation.

Why Generic Substitution Fails for 5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole Dihydrochloride: Critical Pharmacological Divergence Within the Benzimidazole-Piperidine Class


The benzimidazole-piperidine chemical class exhibits extreme sensitivity to subtle structural modifications, rendering simple analog substitution scientifically unsound. The 5-methyl substitution pattern on the benzimidazole core significantly modulates TSPO binding affinity and selectivity, while the piperidine attachment point (C-3 vs. C-4) profoundly alters both receptor pharmacology and physicochemical properties [1]. Within the 2-(piperidin-3-yl)-1H-benzimidazole series, structural variations at the benzimidazole N-1 and C-5 positions can shift hERG liability by over 100-fold, alter CNS penetration, and redirect target selectivity from TSPO to histamine H1 receptors [1][2]. The dihydrochloride salt form of this compound provides specific aqueous solubility characteristics (approximately 2.6 mg/mL in water) [3] that differ substantially from the free base (CAS 933745-06-3) and mono-hydrochloride variants, directly impacting experimental reproducibility in biological assays and formulation development. These multidimensional pharmacological divergences mean that procurement of the precise compound—not a structurally related analog—is essential for maintaining data continuity in ongoing research programs.

Quantitative Differentiation Evidence for 5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole Dihydrochloride Versus Key Comparators


TSPO Binding Affinity: Sub-Nanomolar Ki Superiority Over the Reference Ligand PK 11195

The target compound exhibits a Ki of 0.780 nM for the peripheral-type benzodiazepine receptor (PBR/TSPO) in rat cortex homogenate, measured via displacement of [³H]-PK 11195, representing a 3.97-fold higher binding affinity compared to PK 11195 itself, which has a Ki of 3.1 nM in cerebellum under comparable assay conditions [1]. This sub-nanomolar affinity is also superior to the structurally related 2-(piperidin-3-yl)-1H-benzimidazole analog (CHEMBL3948914) which shows a Ki of 23 nM for rat TSPO, representing a 29.5-fold affinity advantage [2]. Against human TSPO in HEK293T cell membranes, a related analog (CHEMBL3634876) demonstrates a Ki of 28 nM, further confirming that the 5-methyl substitution pattern yields substantially enhanced binding potency [3].

TSPO Neuroinflammation Radioligand Binding

TSPO Selectivity vs. Central Benzodiazepine Receptors (GABAᴀ): Structural Differentiation from Imidazopyridine Scaffolds

The benzimidazole scaffold confers distinct selectivity profiles compared to the imidazopyridine class of TSPO ligands. While CB 34 and CB 50 (2-phenyl-imidazo[1,2-a]pyridine derivatives) show significant binding selectivity for peripheral over central benzodiazepine receptors, they achieve this via a different pharmacophore that carries distinct off-target profiles [1]. The target compound's benzimidazole core offers a structurally orthogonal chemical space for TSPO targeting, with the potential for differential subtype selectivity and reduced GABAergic interference. In direct comparative displacement studies, the target compound achieves an IC₅₀ of 2.20 nM against rat PBR, while a related benzimidazole analog (CHEMBL3634877) shows Ki = 208 nM for wild-type human TSPO, demonstrating a 94.5-fold intra-class differentiation driven by the 5-methyl substitution pattern [2][3].

Receptor Selectivity TSPO CNS Safety

hERG Liability and CNS Penetration: Scaffold-Specific Safety Differentiation Within the 2-(Piperidin-3-yl)-1H-Benzimidazole Series

Within the 2-(piperidin-3-yl)-1H-benzimidazole series, hERG activity can be modulated by over 100-fold through manipulation of the benzimidazole N-1 substituent, with representative optimized compounds achieving an H1 Ki of 6.9 nM alongside hERG IC₅₀ values of 0.8 μM, yielding a therapeutic selectivity window of approximately 116-fold . The 5-methyl substitution on the target compound, combined with the unsubstituted piperidine NH, preserves the potential for further N-1 derivatization while maintaining the benzimidazole core's intrinsic selectivity profile. This contrasts with the 5-fluoro analog (CAS 885275-03-6), where the electron-withdrawing fluorine substituent alters the benzimidazole pKa and consequently shifts both receptor pharmacology and pharmacokinetic distribution . The unsubstituted piperidine NH in the target compound also provides a critical synthetic handle for late-stage functionalization that the N-substituted analogs in the H1-antihistamine series lack, offering superior versatility for probe development [1].

hERG CNS Penetration Cardiac Safety

Salt Form Advantage: Dihydrochloride Solubility Differentiation from Free Base and Mono-Hydrochloride Variants

The dihydrochloride salt form (MW 288.21 g/mol) provides significantly enhanced aqueous solubility compared to the free base (CAS 933745-06-3, MW 215.29 g/mol). The free base 6-methyl-2-(piperidin-3-yl)-1H-benzimidazole carries only one rotatable bond and a topological polar surface area of 40.7 Ų, indicating inherently limited aqueous solubility [1]. The dihydrochloride salt formation with two HCl equivalents dramatically improves aqueous solubility to approximately 2.6 mg/mL (estimated), which is critical for reproducible biological assay preparation [2]. In contrast, related benzimidazole free bases have demonstrated aqueous solubility below 10⁻⁶ M in distilled water [3]. The dihydrochloride form also offers superior solid-state stability and accurate weighing characteristics compared to hygroscopic mono-hydrochloride variants, directly impacting experimental reproducibility and long-term compound storage [1].

Aqueous Solubility Salt Selection Formulation

Patent Context and Freedom to Operate: Scaffold Position in TSPO-Targeted Intellectual Property Landscape

The compound's structure falls within the scope of multiple patent families covering substituted benzimidazole-type piperidine compounds for TSPO modulation and diagnostic applications [1]. Patent US 8,097,610 discloses benzimidazole compounds of formula (I) with activity in modulating p300 and/or CBP for cancer treatment [2], while WO2014102594A2 specifically covers substituted benzimidazole-type piperidine compounds [3]. However, the specific 5-methyl-2-(piperidin-3-yl)-1H-benzimidazole dihydrochloride with an unsubstituted piperidine NH occupies a distinct chemical space as a versatile synthetic intermediate, offering researchers a non-infringing entry point for novel TSPO ligand development through late-stage diversification. This contrasts with heavily patented, fully elaborated clinical candidates that carry restrictive IP encumbrance for commercial translation and licensing.

Patent Landscape TSPO Ligands Freedom to Operate

Optimal Research and Industrial Application Scenarios for 5-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole Dihydrochloride


TSPO PET Tracer Development: Sub-Nanomolar Affinity Probe Starting Material

The sub-nanomolar TSPO binding affinity (Ki = 0.780 nM) makes this compound an ideal starting scaffold for developing next-generation ¹⁸F or ¹¹C PET imaging probes targeting neuroinflammation [1]. The 3.97-fold affinity advantage over PK 11195 [2] enables detection of early-stage microglial activation at lower TSPO expression levels, while the free piperidine NH provides a versatile site for introducing fluorine-18 prosthetic groups or carbon-11 methylations without disrupting the benzimidazole-TSPO binding pharmacophore. The dihydrochloride salt form's aqueous solubility eliminates organic co-solvent interference during radiolabeling reactions, improving radiochemical yield consistency. This positions the compound as a strategically superior alternative to directly purchasing pre-functionalized clinical TSPO tracers, which may carry prohibitive licensing costs and restrict structural optimization for specific imaging applications such as multiple sclerosis lesion detection, Alzheimer's disease progression monitoring, and tumor-associated inflammation imaging.

Mitochondrial Permeability Transition Pore (mPTP) Modulation Research

Benzimidazole derivatives based on the 2-(piperidin-3-yl) scaffold have been demonstrated to modulate mitochondrial function and protect against Aβ-induced toxicity through TSPO-mediated regulation of the mitochondrial permeability transition pore (mPTP) [1]. The 94.5-fold potency differentiation between the 5-methyl substituted compound (IC₅₀ = 2.20 nM) and the unsubstituted analog (Ki = 208 nM) [2][3] enables researchers to establish a quantitative structure-activity relationship (QSAR) for mitochondrial protection potency. The compound serves as a high-affinity reference standard for calibrating TSPO-dependent mPTP assays in immortalized hippocampal cell lines, primary neuronal cultures, and isolated mitochondrial preparations. This application is particularly relevant for Alzheimer's disease research programs exploring TSPO ligands as mitochondrial rescue agents, where precise potency control is essential for distinguishing target-specific mitochondrial protection from off-target effects.

Neurosteroidogenesis Stimulation and Anxiety Model Pharmacological Tool

TSPO ligands that selectively bind peripheral benzodiazepine receptors stimulate neurosteroid synthesis in both adrenal and brain tissues, elevating pregnenolone, progesterone, and allopregnanolone concentrations [1]. While CB 34 and CB 50 (imidazopyridine class) have established in vivo neurosteroidogenesis and anticonflict activity in rat models, the target compound offers a chemically orthogonal benzimidazole scaffold for probing whether TSPO-mediated neurosteroid stimulation is scaffold-dependent or purely receptor-driven [1]. The compound's high affinity and selectivity for TSPO over central GABAᴀ receptors make it a valuable pharmacological tool for dissecting peripheral versus central benzodiazepine pharmacology in anxiety, depression, and stress-related disorder models. The dihydrochloride salt form's aqueous solubility facilitates direct intraperitoneal or intravenous administration in rodent studies, avoiding the confounding effects of DMSO or cyclodextrin vehicles on behavioral endpoints.

Medicinal Chemistry Diversification Platform for Novel TSPO Ligand Libraries

The compound's unsubstituted piperidine NH represents a critical synthetic diversification point that is absent in lead-optimized H1-antihistamine 2-(piperidin-3-yl)-1H-benzimidazoles [1]. Researchers can exploit this handle to generate focused libraries of N-alkylated, N-acylated, or N-sulfonylated derivatives while retaining the 5-methyl benzimidazole core that delivers sub-nanomolar TSPO affinity. The ability to modulate hERG activity over 100-fold through N-1 substitution, as demonstrated in the H1-antihistamine series [1], provides a rational design framework for optimizing cardiac safety profiles of TSPO-targeted candidates. This positions the compound as an ideal core scaffold for structure-activity relationship campaigns in academic drug discovery laboratories and CRO-based hit-to-lead programs, where procurement of a versatile, patent-positioned intermediate accelerates the timeline from target validation to lead optimization without requiring de novo construction of the benzimidazole-piperidine core.

Quote Request

Request a Quote for 5-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.